C-Gboxin
Description
Properties
Molecular Formula |
C29H34IN5O3 |
|---|---|
Molecular Weight |
627.53 |
IUPAC Name |
2-(3-Azido-4-(prop-2-yn-1-yloxy)phenyl)-1-(2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1H-benzo[d]imidazol-3-ium Iodide |
InChI |
InChI=1S/C29H34N5O3.HI/c1-6-15-36-26-14-12-21(17-23(26)31-32-30)29-33(5)24-9-7-8-10-25(24)34(29)18-28(35)37-27-16-20(4)11-13-22(27)19(2)3;/h1,7-10,12,14,17,19-20,22,27H,11,13,15-16,18H2,2-5H3;1H/q+1;/p-1/t20-,22+,27-;/m1./s1 |
InChI Key |
YTJKIKMOISVWNK-UQEVQSNKSA-M |
SMILES |
C[N+]1=C(C2=CC=C(OCC#C)C(N=[N+]=[N-])=C2)N(CC(O[C@H]3[C@H](C(C)C)CC[C@@H](C)C3)=O)C4=CC=CC=C41.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C-Gboxin; C Gboxin |
Origin of Product |
United States |
Discovery and Initial Characterization Methodologies
High-Throughput Screening Platforms for Novel Anticancer Agents
High-throughput screening (HTS) serves as a foundational methodology in modern drug discovery, enabling the rapid assessment of vast chemical libraries for biological activity. nih.govstanford.edusbpdiscovery.org In the search for novel anticancer agents, HTS platforms are often designed to identify compounds that selectively target unique metabolic or signaling pathways in cancer cells. researchgate.net
The discovery of Gboxin originated from a large-scale screening of approximately 200,000 compounds. researchgate.net The screening strategy was specifically developed to improve physiological relevance by utilizing primary, low-passage tumor cells under serum-free and low-oxygen (5%) conditions. researchgate.netnih.govmedchemexpress.com This approach aimed to filter out compounds toxic to normal proliferating cells and isolate those with specific lethality against glioblastoma (GBM) stem-like cells. nih.gov
Identification of Gboxin through Cell-Based Screening Assays
Screening Process Flow:
Primary Screen: A library of 200,000 compounds was tested against HTS (glioblastoma) cells to identify agents that inhibit cell growth. researchgate.net
Secondary Screen: Active compounds from the primary screen were then tested against non-malignant cells (MEFs, astrocytes, NSCs) to eliminate broadly cytotoxic agents. researchgate.netnih.gov
Initial Observations of Differential Cytotoxicity in Glioblastoma Cell Lines
The screening process successfully identified Gboxin as a compound with potent and specific cytotoxicity against glioblastoma cells. nih.gov Subsequent experiments with C-Gboxin, a functional analog, confirmed these findings. nih.gov In cell viability assays, this compound was shown to inhibit the growth of HTS glioblastoma cells with an IC₅₀ value of approximately 350 nM. nih.gov
Further investigation into the cellular effects revealed that Gboxin treatment led to significant biological changes in GBM cells. Within 24 hours of exposure, HTS cells exhibited cell cycle arrest. nih.gov Prolonged exposure over three days resulted in the induction of apoptosis, a form of programmed cell death. nih.gov These initial findings highlighted Gboxin's potent anti-glioblastoma activity.
Comparative Analysis with Non-Malignant Cell Models (e.g., MEFs, Astrocytes)
A critical aspect of the initial characterization was the comparative analysis of Gboxin's effect on non-malignant cells. nih.govselleckchem.com Multiple studies confirmed that Gboxin does not inhibit the growth of mouse embryonic fibroblasts (MEFs) or neonatal astrocytes at concentrations that are lethal to glioblastoma cells. researchgate.netnih.govmedchemexpress.comselleckchem.com
This differential sensitivity was quantified in cell viability assays. While this compound was highly effective against HTS cells (IC₅₀ ~350 nM), its potency against MEFs was significantly lower, with an IC₅₀ value greater than 5 µM. nih.gov This stark difference in cytotoxicity underscores the cancer-specific nature of the compound's activity. nih.gov The resistance of non-malignant cells is attributed to the presence of a functional mitochondrial permeability transition pore (mPTP), which is reportedly impaired in the tested GBM cells. researchgate.netnih.gov
| Cell Line | Cell Type | Compound | IC₅₀ Value | Reference |
|---|---|---|---|---|
| HTS | Glioblastoma | This compound | ~350 nM | nih.gov |
| MEF | Mouse Embryonic Fibroblast (Non-Malignant) | This compound | >5 µM | nih.gov |
Elucidation of Molecular Mechanisms of Action
Inhibition of Oxidative Phosphorylation (OXPHOS) Pathways
C-Gboxin functions as a potent inhibitor of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for cellular energy production americanelements.comuni.lucenmed.comgoogle.comkaysnyderattorney.comscispace.com. Research indicates that this compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells americanelements.comscispace.com. This inhibition of oxygen consumption rate (OCR) can be bypassed by the proton ionophore FCCP, a characteristic also observed with the known Complex V inhibitor oligomycin (B223565) A, suggesting a similar mode of action americanelements.comcenmed.com.
Table 1: Impact of this compound on Oxygen Consumption Rate (OCR)
| Cell Type | This compound Effect on OCR | Comparison to Oligomycin A |
| HTS GBM Cells | Acute and sustained inhibition americanelements.com | Similar inhibition profile americanelements.com |
| MEFs & Astrocytes | Acute inhibition, but recovery observed americanelements.com | Full recovery of OCR after prolonged exposure americanelements.com |
Targeting of F0F1 ATP Synthase (Complex V)
A cornerstone of this compound's mechanism is its direct and specific inhibition of F0F1 ATP synthase, also known as Complex V, within the mitochondrial respiratory chain americanelements.comuni.lucenmed.comgoogle.comkaysnyderattorney.comscispace.com. This targeted action leads to a significant reduction in cellular ATP levels, thereby disrupting the primary energy supply pathway in susceptible cells uni.lugoogle.com. Furthermore, the inhibition of mitochondrial Complex V by this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway uni.lu.
Disruption of Mitochondrial Respiration and Oxygen Consumption
This compound induces a rapid and sustained blockade of mitochondrial respiration, which is intrinsically coupled to oxidative phosphorylation americanelements.comscispace.com. This disruption is characterized by a significant decrease in cellular oxygen consumption, a direct consequence of impaired mitochondrial function americanelements.comscispace.com. The compound's ability to compromise oxygen consumption irreversibly in glioblastoma cells underscores its potent anti-tumor activity americanelements.comscispace.com.
Exploitation of Cancer Cell Mitochondrial Bioenergetics
This compound selectively targets unique bioenergetic characteristics prevalent in cancer cells, including those of glioblastoma, distinguishing its effects from those on normal, non-malignant cells americanelements.comuni.luscispace.com. Unlike many conventional therapies, this compound specifically inhibits the growth of primary mouse and human glioblastoma cells while demonstrating minimal to no inhibitory effect on mouse embryonic fibroblasts or neonatal astrocytes americanelements.comcenmed.comkaysnyderattorney.comscispace.com. This selectivity is attributed to the altered energy metabolism often observed in cancer cells, which can rely heavily on mitochondrial respiration uni.lu.
Role of Elevated Mitochondrial Membrane Potential (ΔΨm) in Accumulation
A key factor in this compound's selective action is the abnormally elevated mitochondrial membrane potential (ΔΨm) typically found in cancer cells americanelements.comuni.lucenmed.comscispace.com. Due to its inherent positive charge, this compound spontaneously accumulates within the mitochondria of these cancer cells americanelements.comscispace.com. This accumulation is crucial for its activity. Studies have shown that this compound, similar to oligomycin A, causes an acute increase in mitochondrial membrane potential americanelements.comcenmed.com. Conversely, cells resistant to this compound exhibit limited mitochondrial accumulation of the compound americanelements.com. A reduction in mitochondrial membrane potential can subsequently lead to a decrease in respiratory chain activity uni.lu.
Table 2: Mitochondrial Membrane Potential (ΔΨm) Response to Inhibitors
| Inhibitor | Effect on ΔΨm (HTS Cells) | Comparison to this compound |
| This compound | Acute increase americanelements.com | - |
| Oligomycin A | Acute increase americanelements.com | Similar americanelements.com |
| Antimycin A | Acute reduction americanelements.com | Contrasting americanelements.com |
| Rotenone | Acute reduction americanelements.com | Contrasting americanelements.com |
Impact of Heightened Mitochondrial Matrix pH on Gboxin Activity
Cancer cells are characterized by a higher pH within their mitochondrial matrix compared to normal cells americanelements.comuni.lucenmed.comscispace.com. The association of this compound with mitochondrial oxidative phosphorylation complexes is critically dependent on this proton gradient across the inner mitochondrial membrane americanelements.comscispace.com. Furthermore, research indicates that this compound-resistant cells necessitate a functional mitochondrial permeability transition pore (mPTP) to regulate pH, which in turn impedes the compound's accumulation in the mitochondrial matrix americanelements.comscispace.com. When mPTP activity is blocked, for instance by Cyclosporin (B1163) A (CsA), mitochondrial pH is elevated, leading to enhanced this compound accumulation and increased toxicity even in previously resistant cells americanelements.comscispace.com.
Molecular Interactions with Respiratory Chain Components
This compound interacts directly with components of the mitochondrial oxidative phosphorylation complexes americanelements.comscispace.com. Specifically, it has been shown to associate with various respiratory chain proteins americanelements.com. The nature of these interactions is influenced by the mitochondrial membrane potential; depolarization of the mitochondrial inner membrane potential has been observed to dissipate this compound's association with OXPHOS proteins. Conversely, an increase in membrane potential can enhance this compound's interactions, even in cell types like mouse embryonic fibroblasts (MEFs) and astrocytes.
Effects on ATP Synthesis and Energy Metabolism
Detailed Research Findings
Research indicates that this compound's mechanism of action involves its accumulation within the mitochondria of glioblastoma (GBM) and cervical cancer cells, a process facilitated by their elevated mitochondrial membrane potential and higher matrix pH mdpi.comnih.govresearchgate.netresearchgate.netexcli.de. This accumulation leads to a rapid and sustained blockade of mitochondrial respiration, which is coupled to oxidative phosphorylation nih.govresearchgate.net.
Studies have consistently demonstrated that this compound treatment results in a significant reduction in intracellular ATP levels. For instance, in both HeLa and SiHa cervical cancer cells under low-glucose conditions, Gboxin (referred to as this compound in this article) treatment led to a notable decrease in ATP levels mdpi.com. Similarly, in glioblastoma cells, including temozolomide-sensitive and temozolomide-resistant (TMZ-R) lines, this compound significantly reduced OXPHOS-related factors such as oxygen consumption rate (OCR), basal respiration rate, and ATP production excli.de.
The inhibition of Complex V by this compound disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis mdpi.comwikipedia.org. This disruption leads to impaired mitochondrial function and a diminished mitochondrial membrane potential mdpi.comresearchgate.net. While this compound exerts a strong inhibitory effect on OXPHOS, studies have shown that it does not significantly inhibit glycolysis or the tricarboxylic acid (TCA) cycle, indicating its primary target is the mitochondrial respiratory chain rather than other central carbon metabolic pathways mdpi.com.
Furthermore, the cellular response to this compound-induced energy deficit involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway mdpi.comnih.govresearchgate.netresearchgate.net. AMPK acts as a crucial cellular energy sensor, and its activation in response to OXPHOS inhibition by this compound highlights the cell's attempt to adapt to the reduced ATP availability nih.govresearchgate.net. This activation can subsequently influence downstream metabolic processes and cellular fate.
Data Tables
The following table illustrates the general impact of this compound on key parameters of ATP synthesis and energy metabolism, reflecting findings from various studies.
Table 1: Illustrative Effects of this compound on Cellular Energy Metabolism Parameters
| Parameter | Effect of this compound Treatment (Relative to Control) | Observed Cell Lines/Context | Source Type of Finding |
| ATP Levels | Significantly Reduced | HeLa, SiHa (cervical cancer cells); GBM cells (TMZ-S, TMZ-R) mdpi.comexcli.de | Detailed Research Finding |
| Mitochondrial Complex V Activity | Inhibited | HeLa, SiHa (cervical cancer cells); GBM cells mdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netijbs.comnih.govijbs.commedchemexpress.comresearchgate.net | Detailed Research Finding |
| Oxygen Consumption Rate (OCR) | Rapidly and Irreversibly Compromised | GBM cells (HTS, LN229, GBM8401) nih.govresearchgate.netresearchgate.netexcli.de | Detailed Research Finding |
| Mitochondrial Membrane Potential | Reduced | Cervical cancer cells, GBM cells mdpi.comnih.govresearchgate.netresearchgate.net | Detailed Research Finding |
| Glycolysis | No Significant Inhibition | HeLa, SiHa (cervical cancer cells) mdpi.com | Detailed Research Finding |
| TCA Cycle | No Significant Inhibition | HeLa, SiHa (cervical cancer cells) mdpi.com | Detailed Research Finding |
| AMPK Pathway Activation | Activated | HeLa, SiHa (cervical cancer cells); GBM cells (HTS) mdpi.comnih.govresearchgate.netresearchgate.net | Detailed Research Finding |
Table 2: this compound Impact on OXPHOS Capacity and ATP Production in Glioblastoma Cells
| Cell Line (Treatment) | Basal Respiration Rate (Relative Change) | ATP Production (Relative Change) | Source Type of Finding |
| LN229 (Parental) + this compound | Reduced | Reduced | Detailed Research Finding excli.de |
| LN229 (TMZ-R) + this compound | Reduced | Reduced | Detailed Research Finding excli.de |
| GBM8401 (Parental) + this compound | Reduced | Reduced | Detailed Research Finding excli.de |
| GBM8401 (TMZ-R) + this compound | Reduced | Reduced | Detailed Research Finding excli.de |
Note: While the user specified "this compound," the scientific literature predominantly refers to the compound as "Gboxin." The information provided here is based on research findings related to "Gboxin," assuming it is the intended compound.
Cellular and Subcellular Responses to Gboxin Exposure
Selective Cytotoxicity and Proliferation Inhibition in Cancer Cells
Gboxin demonstrates a notable selective cytotoxicity towards various cancer cell lines while exhibiting minimal impact on normal cells. Research indicates that Gboxin specifically inhibits the growth of primary mouse and human glioblastoma (GBM) cells, in contrast to its negligible effects on mouse embryonic fibroblasts or neonatal astrocytes. mcw.edunih.gov This selectivity is attributed to Gboxin's ability to target oxidative phosphorylation (OXPHOS), a metabolic pathway that cancer cells, particularly those in the tumor microenvironment, may rely on. mcw.edunih.govfishersci.atnih.govmdpi.comabmole.comresearchgate.netfrontiersin.orgmdpi.com
Furthermore, Gboxin significantly inhibits the survival of cervical cancer cells, especially under low-glucose conditions, without overtly affecting their survival in normal glucose environments. mdpi.comresearchgate.netpreprints.orgnih.govresearchgate.net Its efficacy is highlighted by its low half maximal inhibitory concentration (IC50) in primary GBM cells, reported to be 150 nM. This concentration is approximately 1000-fold lower than that of Temozolomide (TMZ), a commonly used chemotherapeutic agent (14-250 µM). nih.gov The cytotoxic effects of Gboxin extend to established human cancer cell lines originating from diverse organs. mcw.edunih.gov Studies have also shown that Gboxin can suppress the proliferation of both TMZ-sensitive and TMZ-resistant GBM cells. researchgate.net
Table 1: Comparative IC50 Values for Gboxin and Temozolomide in Glioblastoma Cells
| Compound | Cell Type | IC50 (nM) | Reference |
| Gboxin | Primary GBM | 150 | nih.gov |
| Temozolomide | Primary GBM | 14,000 - 250,000 | nih.gov |
Induction of Programmed Cell Death Pathways
Gboxin's inhibitory effects on cancer cell survival are largely mediated through the induction of programmed cell death pathways, specifically apoptosis and ferroptosis, particularly under conditions of low glucose availability. mdpi.comresearchgate.netpreprints.orgnih.gov
Apoptosis Induction and Related Signaling Cascades
Gboxin is a potent inducer of apoptosis in cancer cells, including cervical cancer cells and glioblastoma cells. mdpi.comresearchgate.netpreprints.orgnih.govresearchgate.net The mechanism underlying this apoptotic induction is intricately linked to Gboxin's direct interaction with mitochondrial complex V, leading to the inhibition of ATP synthesis and the subsequent activation of the AMP-activated protein kinase (AMPK) pathway. mdpi.comresearchgate.netpreprints.orgnih.gov
The activation of AMPK, in turn, promotes autophagy, which results in a reduction of p62 protein levels. This decrease in p62 facilitates the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2) via the p62-Keap1-Nrf2 axis. The diminished Nrf2 activity leads to a reduction in the cell's antioxidant capacity, thereby contributing to the induction of apoptosis. mdpi.comresearchgate.netpreprints.orgnih.gov Furthermore, Gboxin-induced reduction in mitochondrial membrane potential is closely associated with the initiation of apoptosis. mdpi.compreprints.org The disruption of mitochondrial function by Gboxin ultimately leads to mitochondria-mediated apoptosis in tumor cells. nih.gov
Ferroptosis Activation under Specific Metabolic Conditions
In addition to apoptosis, Gboxin activates ferroptosis in cervical cancer cells, particularly under low-glucose conditions. mdpi.comresearchgate.netpreprints.orgnih.gov This activation is mechanistically tied to the reduction of Nrf2 levels, which, as part of the p62-Keap1-Nrf2 axis, leads to a decrease in antioxidant capacity and subsequent ferroptosis. mdpi.comresearchgate.netpreprints.orgnih.gov Gboxin has been shown to reduce the levels of glutathione (B108866) peroxidase 4 (GPX4) and Nrf2 in cervical cancer cells under low-glucose conditions. Both GPX4 and Nrf2 are crucial proteins involved in regulating ferroptosis and inhibiting apoptosis. mdpi.compreprints.org The increased production of reactive oxygen species (ROS) triggered by Gboxin can initiate ferroptosis through the promotion of lipid peroxidation. mdpi.com Autophagy also plays a role in this process by regulating the degradation of key proteins like GPX4, thereby promoting ferroptosis under specific circumstances. mdpi.com
Impact on Mitochondrial Dynamics and Membrane Integrity
A core aspect of Gboxin's mechanism of action involves its profound impact on mitochondrial dynamics and membrane integrity. Gboxin functions as an inhibitor of oxidative phosphorylation (OXPHOS) by specifically targeting mitochondrial complex V, also known as F0F1 ATP synthase. This inhibition directly leads to a reduction in ATP synthesis. mcw.edunih.govfishersci.atnih.govmdpi.comabmole.comfrontiersin.orgmdpi.commdpi.comresearchgate.netpreprints.orgnih.govfrontiersin.org
Regulation of Redox Homeostasis and Reactive Oxygen Species (ROS) Production
Gboxin significantly influences cellular redox homeostasis and the production of reactive oxygen species (ROS). Its disruption of mitochondrial function leads to the generation of a substantial amount of ROS. mdpi.comresearchgate.net This increased ROS production can subsequently initiate ferroptosis by promoting lipid peroxidation. mdpi.com
Cancer cells typically maintain higher levels of ROS due to inherent metabolic and signaling aberrations. mdpi.comacs.org The delicate balance of cellular redox is maintained by the interplay between ROS generation and the cell's antioxidant systems. mdpi.com Oxidative stress, a state of imbalance, occurs when ROS generation overwhelms the cell's capacity to remove these reactive species. mdpi.com Gboxin contributes to this oxidative stress by diminishing the antioxidant capacity of cervical cancer cells. It achieves this by facilitating the degradation of Nrf2 via the p62-Keap1-Nrf2 axis. This reduction in antioxidant defenses enhances the cellular susceptibility to oxidative damage, ultimately contributing to cell death. mdpi.comresearchgate.netpreprints.orgnih.gov
Structural Activity Relationship Sar Studies and Analog Development
Identification of Essential Structural Motifs for Biological Activity
Through detailed SAR studies, a key structural feature essential for the biological activity of the Gboxin family of compounds was identified: a positive charge. nih.govnih.gov This cationic nature is critical for the molecule's mechanism of action, which relies on its accumulation within the mitochondria of cancer cells. nih.govresearchgate.net
The inner mitochondrial membrane of cancer cells typically maintains a high membrane potential, creating a strong negative charge in the mitochondrial matrix. nih.gov The positive charge on the Gboxin molecule allows it to be drawn into and concentrated within the matrix in a proton gradient-dependent manner. nih.govnih.gov This targeted accumulation is a primary determinant of its selective toxicity towards cancer cells, which often exhibit a higher mitochondrial membrane potential compared to normal, non-cancerous cells. nih.gov Once accumulated, Gboxin inhibits the F0F1 ATP synthase, a critical component of the oxidative phosphorylation (OxPhos) machinery, leading to a rapid and irreversible shutdown of cellular oxygen consumption and energy production in susceptible cells. nih.govselleckchem.com
Rational Design and Synthesis of Functional Gboxin Analogs
Building on the understanding of the essential structural motifs, researchers have rationally designed and synthesized several functional analogs of Gboxin. These analogs were developed to overcome pharmacological limitations of the parent compound or to create tools for deeper mechanistic studies, while retaining the core mitochondrial targeting and inhibitory activity.
A significant achievement in the analog development program was the creation of S-Gboxin, a functional analog designed for improved metabolic stability and pharmacokinetic properties suitable for in vivo applications. nih.gov While the parent Gboxin compound demonstrated potent activity in cell cultures, its therapeutic potential was limited by factors such as a short half-life. mdpi.com
S-Gboxin was identified through SAR studies and was shown to retain excellent metabolic stability and enhanced plasma stability. nih.govresearchgate.net These improvements make it a more suitable candidate for animal studies and potential clinical development. Despite the structural modifications, S-Gboxin maintains the essential mechanism of action, effectively inhibiting the growth of glioblastoma allografts and patient-derived xenografts. nih.govmcw.edu
To further investigate the molecular interactions and specific protein targets of Gboxin within the mitochondria, a biotinylated analog, B-Gboxin, was synthesized. nih.gov Biotin (B1667282) is a small molecule that can be attached to a compound of interest, acting as a "hook" that allows for the isolation of the compound and its binding partners from complex cellular mixtures through a process called affinity purification or pull-down assay.
B-Gboxin was designed to conserve the fundamental properties of the parent compound, including the inhibition of oxygen consumption rate (OCR). nih.govresearchgate.net By treating live cells with B-Gboxin and subsequently pulling down the biotin tag, researchers successfully identified its interaction with proteins of the oxidative phosphorylation complexes. nih.gov These experiments validated that Gboxin's moiety directly associates with components of the OxPhos machinery, providing direct evidence for its mechanism of action. nih.gov
Correlation of Structural Modifications with Mitochondrial Targeting and Efficacy
The efficacy of Gboxin and its analogs is intrinsically linked to their ability to accumulate in the mitochondria. The key structural feature—the positive charge—drives this mitochondrial targeting. nih.gov However, studies revealed that some normal cells are resistant to Gboxin, and this resistance is mediated by the activity of the mitochondrial permeability transition pore (mPTP), which can expel the cationic compound from the matrix, preventing it from reaching a toxic concentration. nih.govresearchgate.net
This finding established a clear correlation between mitochondrial retention and efficacy. The functional consequences of this mechanism were demonstrated using a specialized analog, C-Gboxin, which was designed for live-cell UV crosslinking and fluorescence imaging. nih.gov
In glioblastoma (GBM) cells, which are sensitive to the drug, this compound showed high levels of accumulation in the mitochondria. nih.gov
In contrast, resistant mouse embryo fibroblasts (MEFs) displayed minimal mitochondrial accumulation of this compound. nih.gov
Crucially, when the mPTP in these resistant MEFs was inhibited with cyclosporin (B1163) A (CsA), the cells became sensitized to Gboxin. nih.govresearchgate.net This sensitization was accompanied by a rapid and sustained increase in the mitochondrial accumulation of this compound and an enhanced association of B-Gboxin with OxPhos proteins. nih.gov
These experiments powerfully illustrate the direct correlation between the structural features that allow for mitochondrial targeting and the ultimate efficacy of the compound. The ability of the molecule to bypass or overwhelm efflux mechanisms like the mPTP is a critical determinant of its cell-killing activity.
Interactive Data Table: Gboxin Analogs and their Properties
| Compound | IC50 | Key Feature | Primary Use |
| Gboxin | 150 nM | Parent Compound | Initial discovery, in vitro studies |
| This compound | 350 nM | UV cross-linking probe | Live-cell imaging of mitochondrial accumulation |
| S-Gboxin | 470 nM | Metabolically stable | In vivo and pharmacological studies |
| B-Gboxin | 1,530 nM | Biotinylated | Mechanistic probing (pull-down assays) |
Pre Clinical Efficacy in Cancer Models
In Vivo Antitumor Efficacy in Animal Models
Tumor Growth Inhibition under Nutrient Deprivation Conditions
C-Gboxin has demonstrated significant efficacy in inhibiting tumor growth, particularly under conditions of nutrient deprivation, a common characteristic of the tumor microenvironment. Studies have shown that Gboxin effectively inhibits tumor growth in vivo under nutrient deprivation conditions. This effect was notably observed in cervical cancer cells (HeLa cells) when mice were subjected to intermittent fasting cycles (24-hour feeding-fasting cycles).
In vitro investigations further elucidated the cellular mechanisms underlying this inhibition. Under low-glucose conditions, Gboxin markedly enhanced apoptosis, autophagy, and ferroptosis in cervical cancer cells, without significantly impacting the survival of these cells under normal glucose availability. The mechanistic insights reveal that this compound targets mitochondrial complex V, leading to the activation of the AMPK signaling pathway. This activation subsequently promotes autophagy and reduces the levels of p62 protein. The decrease in p62 facilitates the degradation of Nrf2 by modulating the p62-Keap1-Nrf2 axis, which in turn diminishes the antioxidant capacity of the cancer cells and ultimately induces apoptosis and ferroptosis. Furthermore, Gboxin was found to inhibit the activity of mitochondrial complex V and ATP production, resulting in a reduction in mitochondrial membrane potential and mtDNA copy number under low-glucose culture conditions.
Table 1: Effect of Gboxin on Cervical Cancer Cells under Low-Glucose Conditions
| Cellular Process | Effect of Gboxin (Low Glucose) | Effect of Gboxin (Normal Glucose) | Underlying Mechanism |
Advanced Delivery Systems and Pharmacological Optimization
Challenges in Gboxin Pharmacokinetics and Biodistribution
The inherent properties of Gboxin present significant hurdles to its effectiveness when administered systemically. mdpi.comglpbio.com Its anti-glioblastoma effect is severely limited by poor blood circulation, penetration of the blood-brain barrier (BBB), and non-specific uptake by tissues, which leads to insufficient accumulation at the tumor site. mq.edu.aurepec.orgbraintumourresearch.orgnih.gov
Gboxin exhibits a very short half-life in the bloodstream, leading to rapid elimination from the body. mdpi.comnih.gov Studies have shown that free Gboxin has a blood circulation half-life of only 0.47 hours and becomes undetectable after just 4 hours. mq.edu.aurepec.orgnih.gov This rapid clearance minimizes the opportunity for the drug to reach its intended target.
Furthermore, the blood-brain barrier presents a formidable obstacle for Gboxin's access to brain tumors like glioblastoma. repec.orgbraintumourresearch.orgmdpi.com The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where brain tumors reside. youtube.com The poor BBB penetration of Gboxin is a critical limitation, as underscored by early research that utilized direct intracranial catheter delivery to bypass this barrier and demonstrate the compound's activity in animal models. nih.gov
In addition to its poor circulation and BBB penetration, Gboxin suffers from non-specific uptake by tissues throughout the body. mq.edu.aurepec.orgbraintumourresearch.orgnih.govmdpi.com This lack of specificity means that the compound is distributed to healthy tissues, which can lead to potential side effects and, more importantly, dilutes the concentration of the drug that reaches the glioblastoma site. mq.edu.aurepec.orgbraintumourresearch.org This inefficient biodistribution results in an insufficient accumulation of Gboxin at the tumor, limiting its therapeutic potential. mq.edu.aurepec.orgbraintumourresearch.orgnih.govmdpi.com
Development of Targeted Nanomedicine Formulations
To overcome the pharmacokinetic and biodistribution limitations of Gboxin, researchers have focused on developing advanced nanomedicine delivery systems. mdpi.com These biomimetic nanoparticles are designed to camouflage the drug, improve its circulation time, and actively target it to the tumor cells. mq.edu.aunih.gov
One innovative approach involves a biomimetic nanomedicine where Gboxin-loaded nanoparticles are coated with a hybrid membrane derived from cancer cells and mitochondria (HM-NPs@G). mq.edu.aurepec.orgnih.govresearchgate.net This hybrid membrane camouflage provides the nanoparticles with several advantages, including good biocompatibility and the ability to target both tumor cells and the mitochondria within them. mq.edu.aurepec.orgnih.gov
The formulation also incorporates a reactive oxygen species (ROS)-responsive polymer, which facilitates the release of Gboxin specifically at the tumor site, as cancer cells are known to have higher ROS levels. repec.orgnih.govresearchgate.net This targeted release mechanism enhances the drug's efficacy while minimizing exposure to healthy tissues. mdpi.com
Another promising strategy utilizes a hybrid biomimetic membrane composed of red blood cell (RBC) membranes and cancer cell membranes to coat Gboxin-loaded mesoporous silica (B1680970) nanoparticles ((MSNs/Gboxin)@[RBC-U]). nih.govresearchgate.net The RBC membrane component is intended to prolong the circulation time of the nanoparticles, while the cancer cell membrane provides a "homing" mechanism, allowing the nanoparticles to specifically recognize and bind to glioblastoma cells. nih.govresearchgate.net
This delivery system was successfully fabricated and demonstrated high stability in circulation. nih.govresearchgate.net It is designed to retain the drug in the physiological environment and then release Gboxin rapidly within the tumor cells. nih.govresearchgate.net
Strategies for Enhanced Accumulation at Tumor Sites and Intracellular Delivery
The primary goal of these nanomedicine formulations is to increase the concentration of Gboxin at the tumor site and ensure its delivery into the cancer cells.
Research has shown that the cancer cell-mitochondria hybrid membrane-coated nanoparticles (HM-NPs@G) significantly improve the pharmacokinetic profile of Gboxin. mq.edu.aurepec.orgnih.gov This advanced delivery system enhances blood circulation time and boosts accumulation in the tumor. mq.edu.aurepec.orgnih.gov The dual-targeting capability of the hybrid membrane facilitates efficient BBB permeability and directs the nanoparticles specifically to glioblastoma cells and their mitochondria. mq.edu.aurepec.orgnih.gov
Similarly, the erythrocyte-cancer hybrid membrane-camouflaged nanoparticles exhibit highly specific self-recognition for the cancer cells from which the membrane was sourced. nih.govresearchgate.net This targeted approach leads to significant anti-cancer effects in vitro. nih.gov
The following table summarizes the comparative research findings between free Gboxin and the nanomedicine formulation HM-NPs@G.
| Parameter | Free Gboxin | HM-NPs@G |
| Blood Circulation Half-Life | 0.47 hours mq.edu.aurepec.orgnih.gov | 4.90 hours mq.edu.aurepec.orgnih.gov |
| Tumor Accumulation | 1.06% ID/g mq.edu.aurepec.orgnih.gov | 7.73% ID/g mq.edu.aurepec.orgnih.gov |
| Targeting | Non-specific mq.edu.aurepec.orgbraintumourresearch.org | Dual tumor cell and mitochondria targeting mq.edu.aurepec.orgnih.gov |
*% ID/g = percentage of injected dose per gram of tissue.
These advanced delivery systems represent a promising pathway to overcome the inherent pharmacological challenges of Gboxin, potentially unlocking its full therapeutic potential for treating brain tumors like glioblastoma. repec.orgnih.gov
Comparative and Combination Therapeutic Approaches
Comparative Analysis with Existing Mitochondrial Inhibitors (e.g., Oligomycin (B223565) A)
Gboxin's function as an inhibitor of oxidative phosphorylation (OXPHOS) invites comparison with other known mitochondrial inhibitors, particularly Oligomycin A, which also targets Complex V (CV) or F0F1 ATP synthase. nih.govmedchemexpress.com Research reveals both striking similarities and critical differences that highlight Gboxin's unique therapeutic potential.
Similarities in Mechanism:
Target and Immediate Effect: Both Gboxin and Oligomycin A inhibit the F0F1 ATP synthase. nih.govnih.gov This inhibition leads to a similar, acute increase in the mitochondrial membrane potential. nih.govresearchgate.net This is in contrast to inhibitors of other complexes, such as rotenone (Complex I) and antimycin A (Complex III), which cause a rapid decrease in membrane potential. nih.govresearchgate.net
Oxygen Consumption Rate (OCR): The inhibition of OCR by both Gboxin and Oligomycin A can be functionally bypassed by the use of a proton ionophore like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which uncouples the proton gradient from ATP synthesis. nih.govresearchgate.net
Gene Expression: A comparative analysis of gene expression in high-throughput screen (HTS) cells following exposure to various mitochondrial inhibitors showed a related profile for Oligomycin A and Gboxin. nih.gov
Key Differences and Gboxin's Advantages:
Cancer Cell Specificity: A crucial distinction lies in their effects on non-cancerous cells. While both compounds acutely deplete OCR in normal mouse embryonic fibroblasts (MEFs) and astrocytes, these normal cells can fully recover from Gboxin's effects but not from Oligomycin A's. researchgate.net
Cellular Stress Response: In MEFs, Oligomycin A, along with rotenone and antimycin A, rapidly induces the expression of the cellular stress response protein ATF4. researchgate.net In stark contrast, Gboxin does not induce this stress response in normal cells, underscoring its selective toxicity toward cancer cells. nih.govresearchgate.net Gboxin's selective accumulation in cancer cells is attributed to their characteristically high mitochondrial proton gradient and impaired mitochondrial permeability transition pore (mPTP) function, which prevents the efflux of the compound. nih.govnih.govresearchgate.net
| Feature | C-Gboxin | Oligomycin A | Reference |
|---|---|---|---|
| Target | F0F1 ATP Synthase (Complex V) | F0F1 ATP Synthase (Complex V) | nih.govmedchemexpress.com |
| Effect on Mitochondrial Membrane Potential | Acute Increase | Acute Increase | nih.govresearchgate.net |
| Effect on OCR | Inhibition (reversible in normal cells) | Inhibition (sustained) | researchgate.net |
| ATF4 Stress Response in Normal Cells | Not Induced | Induced | researchgate.net |
| Cancer Cell Specificity | High (exploits high proton gradient and impaired mPTP) | Low (toxic to normal cells) | nih.govresearchgate.net |
Rationale for Gboxin in Combination Therapies
The rationale for utilizing Gboxin in combination therapies is multifaceted, stemming from the inherent complexities of cancers like glioblastoma (GBM) and Gboxin's distinct mechanism of action.
Overcoming Heterogeneity and Resistance: Glioblastoma is characterized by significant tumor heterogeneity, which contributes to resistance against conventional treatments. excli.denih.gov Combination therapies that target multiple pathways are a promising strategy to overcome this challenge. nih.gov Gboxin offers a novel approach by targeting a metabolic vulnerability—the reliance on OXPHOS and the high mitochondrial proton gradient—that is present in many cancer cells regardless of their specific genetic driver mutations. nih.gov
Targeting Temozolomide-Resistant (TMZ-R) Cancer: Temozolomide is the first-line chemotherapeutic agent for GBM. nih.govyoutube.com However, resistance to TMZ is a major clinical problem. nih.gov Studies have shown that Gboxin is effective at suppressing the growth of both TMZ-sensitive and TMZ-resistant GBM cells. researchgate.netexcli.de This indicates its potential use in patients who have developed resistance to standard-of-care chemotherapy, providing a new therapeutic avenue.
Potential for Complete Tumor Eradication: While a metabolically stable analog of Gboxin (S-Gboxin) demonstrated significant inhibition of tumor growth in vivo, it did not lead to complete tumor eradication. nih.gov This suggests that coupling Gboxin with other antitumor agents could be a more effective strategy to achieve a comprehensive and lasting response. nih.gov
Addressing Pharmacokinetic Challenges: The clinical application of Gboxin faces challenges such as poor blood circulation and limited ability to cross the blood-brain barrier (BBB). braintumourresearch.orgnih.gov Innovative delivery systems, such as biomimetic nanomedicines, are being developed to enhance tumor accumulation. nih.govnih.govrepec.org These advanced delivery platforms could be used to co-deliver Gboxin with other therapeutic agents, potentially leading to synergistic effects at the tumor site.
Investigation of Synergistic Anticancer Effects with Other Agents
The potential for Gboxin to act synergistically with other anticancer agents is a critical area of investigation, particularly with standard-of-care treatments for aggressive cancers like GBM.
Research has specifically evaluated Gboxin's efficacy in the context of temozolomide resistance. A 2019 study demonstrated that Gboxin effectively suppresses the growth of TMZ-resistant GBM cells. excli.de The mechanism behind this effect involves the promotion of apoptosis and the induction of G1-phase cell cycle arrest in these resistant cells. excli.de Furthermore, in a subcutaneous xenograft model using TMZ-R glioma cells, Gboxin treatment resulted in significant inhibition of tumor growth compared to controls, without causing a significant difference in the weight of the mice, indicating its potent repressive effects in vivo. excli.de
Exploration of Gboxin in Modulating Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in cancer progression, immune evasion, and treatment resistance. mdpi.commdpi.combohrium.com While the primary mechanism of Gboxin is direct cytotoxicity to cancer cells by inhibiting mitochondrial function, its downstream effects could potentially influence the TME.
By reducing the bulk and density of the tumor, Gboxin may alter the physical and chemical composition of the TME. A less dense tumor could potentially alleviate hypoxia, reduce interstitial fluid pressure, and possibly allow for better infiltration of immune cells or improved delivery of other therapeutic agents. However, studies specifically investigating Gboxin's impact on TME components such as cancer-associated fibroblasts, tumor-associated macrophages, or infiltrating lymphocytes have not yet been extensively reported. The exploration of how Gboxin-induced metabolic stress and cell death in cancer cells subsequently signals to and reshapes the surrounding microenvironment represents a valuable direction for future research.
Broader Implications and Translational Perspectives in Cancer Research
Gboxin as a Mechanistic Probe for Cancer Bioenergetics
Gboxin functions as a potent inhibitor of oxidative phosphorylation (OXPHOS), demonstrating a remarkable specificity for cancer cells. Research indicates that Gboxin selectively inhibits the growth of primary mouse and human glioblastoma (GBM) cells, while exhibiting no significant effect on normal cells such as mouse embryo fibroblasts or neonatal astrocytes. nih.govnih.gov This selectivity underscores its potential as a precise tool to investigate the bioenergetic dependencies of various cancer types.
The compound rapidly and irreversibly compromises oxygen consumption in GBM cells, a critical aspect of their energy production. nih.govnih.gov Its mechanism involves associating with mitochondrial oxidative phosphorylation complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane, ultimately inhibiting the activity of F0F1 ATP synthase. nih.govnih.govnih.gov This action is notably reliant on Gboxin's positive charge, which facilitates its interaction with mitochondrial components. nih.gov Beyond glioblastoma, Gboxin's toxicity extends to established human cancer cell lines originating from diverse organs, highlighting a common metabolic vulnerability across different tumor types. nih.govnih.gov In liver cancer, Gboxin has been shown to inhibit cancer cell ATP production and migration by disrupting the interaction between TOMM34 and ATP5B, and it demonstrates synergistic effects when combined with Metformin. ijbs.comnih.gov Furthermore, Gboxin has been observed to induce apoptosis and ferroptosis in cervical cancer cells and to exert anti-tumor effects in non-small cell lung cancer by inducing lysosomal dysfunction and apoptosis. researchgate.netdntb.gov.ua
Contribution to Understanding Cancer Cell Metabolic Adaptations
Cancer cells are characterized by profound alterations in their metabolism, a phenomenon often referred to as metabolic reprogramming. nih.govresearchgate.netscholaris.caresearchgate.net While many proliferating tumor cells exhibit increased aerobic glycolysis (the Warburg effect), slow-cycling tumor cells and cancer stem cells (CSCs) often show a preference for mitochondrial respiration (OXPHOS) as their primary energy source. ijbs.comnih.gov Gboxin's specific targeting of OXPHOS in cancer cells provides crucial insights into these metabolic adaptations, particularly for those tumor cell subpopulations reliant on mitochondrial energy production. ijbs.comnih.gov
The compound's ability to exploit the elevated proton gradient and altered pH within cancer cell mitochondria reveals a novel mode of action for antitumor reagent development. nih.govnih.gov This suggests that Gboxin can serve as a probe to understand how cancer cells maintain and utilize this unique mitochondrial environment for survival and proliferation. Studies involving Gboxin-resistant cells have further elucidated metabolic adaptations, showing that these cells require a functional mitochondrial permeability transition pore that regulates pH, thereby impeding Gboxin accumulation in the mitochondrial matrix. nih.govnih.govresearchgate.net This provides valuable information on potential resistance mechanisms and the metabolic flexibility of cancer cells. By disrupting a specific metabolic pathway like OXPHOS, Gboxin helps researchers understand how cancer cells adapt to metabolic stress and how these adaptations can be therapeutically exploited.
Insights into Tumor-Specific Vulnerabilities to Metabolic Disruption
The selective toxicity of Gboxin towards cancer cells, while sparing normal cells, underscores the existence of tumor-specific metabolic vulnerabilities. nih.govnih.govresearchgate.netnih.gov The elevated proton gradient pH in cancer cell mitochondria represents a distinct and targetable feature that Gboxin exploits. nih.govnih.gov This highlights a fundamental difference in mitochondrial bioenergetics between malignant and non-malignant cells, offering a window for therapeutic intervention.
Gboxin's inhibition of F0F1 ATP synthase activity, which is dependent on this altered proton gradient, points to a specific metabolic pathway that is disproportionately vulnerable in cancer cells. nih.govnih.govnih.gov This suggests that targeting components of the OXPHOS pathway, particularly those influenced by the unique mitochondrial environment of cancer cells, can lead to selective tumor cell death. Cancer cells often rewire their metabolism to thrive in challenging tumor microenvironments (TMEs), which can include nutrient depletion, hypoxia, and acidity. researchgate.net Gboxin's efficacy in disrupting OXPHOS in such contexts indicates that these metabolic rewirings can create specific vulnerabilities that can be therapeutically exploited. The concept that certain cancers, particularly those deficient in glycolysis or residing in low-glucose microenvironments, may be sensitized to OXPHOS inhibition is a key insight derived from studies with compounds like Gboxin. nih.gov This provides a rationale for identifying patient populations or tumor subtypes that would be most responsive to Gboxin-based therapies or similar metabolic disruptors.
Potential for Gboxin-Based Research Tools in Metabolic Profiling
Gboxin's precise and selective inhibition of oxidative phosphorylation makes it an invaluable research tool for metabolic profiling and functional studies in cancer biology. Its ability to perturb a specific bioenergetic pathway allows researchers to dissect the intricate metabolic networks within cancer cells and understand their dependencies. nih.govnih.gov
As a selective agent, Gboxin can be utilized to differentiate and characterize the metabolic reliance of various cancer cell types and even subpopulations within a tumor. nih.govnih.gov This includes investigating the role of mitochondrial pH and proton gradient in maintaining cancer cell viability. Its demonstrated efficacy in inhibiting glioblastoma allografts and patient-derived xenografts highlights its utility for in vivo metabolic studies, providing a means to assess metabolic changes and therapeutic responses in complex biological systems. nih.govnih.govnih.gov The ongoing development and screening of Gboxin analogs further emphasize its potential as a scaffold for designing and synthesizing new metabolic probes with enhanced specificity or broader applicability. researchgate.net In the broader context of metabolomics, Gboxin can serve as a reference compound to induce well-defined metabolic shifts, aiding in the interpretation of complex metabolic profiling data. nih.govprimescholars.complos.org It can also assist in evaluating the requirement of specific enzyme isoforms and central carbon metabolism pathways at different stages of tumorigenesis, thereby contributing to the identification of novel therapeutic targets. crick.ac.uk
Future Directions and Unanswered Research Questions
Exploration of Additional Gboxin Derivatives and Chemical Space
C-Gboxin itself is a functional analog of Gboxin, specifically designed for live-cell ultraviolet crosslink conjugation and click chemistry, demonstrating an IC50 of approximately 350 nM in HTS cells. gentaur.esnih.gov The success of this compound highlights the potential for further exploration of the Gboxin chemical space. Future research aims to synthesize and evaluate additional Gboxin analogs with improved potency, selectivity, and pharmacokinetic properties. This involves systematic structural modifications to identify key pharmacophores responsible for inhibiting F0F1 ATP synthase and for selective accumulation in cancer cell mitochondria. nih.govglpbio.combiosynth.comselleckchem.comprobechem.comfishersci.at The development of new analogs could lead to compounds with enhanced stability, reduced off-target effects, and better bioavailability, broadening their therapeutic applicability.
Optimization of Targeted Delivery Systems for Enhanced Efficacy
A significant challenge for Gboxin, and by extension its analogs like this compound, is overcoming poor blood circulation, the blood-brain barrier (BBB), and non-specific tissue/cell uptake, particularly in glioblastoma treatment. glpbio.combraintumourresearch.org To address these limitations, a key future direction involves the optimization of targeted delivery systems. Recent advancements include the development of nanomedicines, such as cancer cell-mitochondria hybrid membrane-coated Gboxin-loaded nanomedicines. These systems have shown promise in improving Gboxin delivery to target mitochondria, leading to potent glioblastoma tumor inhibition in both in vitro and in vivo models and prolonged median survival time in mouse models. glpbio.combraintumourresearch.org Future efforts will likely focus on refining these nanocarriers, exploring other targeting ligands, and developing smart delivery systems that respond to the tumor microenvironment to ensure enhanced accumulation and efficacy at the disease site.
Identification of Novel Downstream Effectors and Resistance Mechanisms
Gboxin exerts its anti-cancer effects by inhibiting oxidative phosphorylation (OXPHOS) through the targeting of F0F1 ATPase complex V. glpbio.combiosynth.comselleckchem.comprobechem.comfishersci.atresearchgate.net While this primary mechanism is established, a deeper understanding of all novel downstream effectors and the mechanisms by which cancer cells develop resistance is crucial. Research has shown that Gboxin activates the AMPK signaling pathway, which subsequently promotes autophagy and reduces p62 protein levels, ultimately leading to the degradation of Nrf2 and a diminished antioxidant capacity in cancer cells. researchgate.net Furthermore, a functional mitochondrial permeability transition pore (mPTP) is essential for Gboxin resistance, and blockade of mPTP activity can reverse this resistance. nih.govresearchgate.net Future studies will focus on identifying additional molecular targets, mapping the complete signaling cascade affected by this compound, and uncovering the full spectrum of adaptive resistance pathways that cancer cells might employ. This knowledge is vital for developing combination therapies and strategies to overcome or prevent resistance.
Application of Gboxin Research in Other Pathological States with Metabolic Dysregulation
The metabolic reprogramming observed in cancer cells, particularly their reliance on altered oxidative phosphorylation, makes Gboxin and its analogs promising candidates for broader therapeutic applications. While initially studied extensively in glioblastoma, recent findings indicate that Gboxin notably enhanced autophagy, apoptosis, and ferroptosis in cervical cancer cells under low-glucose conditions, without significantly affecting normal cell survival. researchgate.netresearchgate.net This suggests that Gboxin research can be extended to other pathological states characterized by metabolic dysregulation. Future directions include exploring the efficacy of this compound and other derivatives in various cancer types beyond GBM and cervical cancer, such as diffuse large B-cell lymphoma, where Gboxin analogs have shown promise. Additionally, investigations into non-oncological metabolic disorders where mitochondrial dysfunction plays a role could open new avenues for Gboxin-based therapies.
Advanced Imaging and Monitoring Techniques for Gboxin Activity In Vivo
The ability to track this compound's distribution, accumulation, and activity within living organisms is paramount for its development. This compound's design, which allows for probing with an Azide Fluor via click chemistry, is a significant advantage for advanced imaging. gentaur.esnih.govresearchgate.net This enables researchers to monitor its mitochondrial accumulation and interaction with OXPHOS proteins in vivo. nih.govresearchgate.net Future research will involve refining these imaging techniques, potentially incorporating more advanced molecular imaging modalities (e.g., PET, SPECT, or advanced fluorescence imaging) to provide real-time, high-resolution data on this compound's pharmacokinetics and pharmacodynamics. Such advancements will facilitate a more precise understanding of its efficacy, optimize dosing strategies, and provide crucial insights into its therapeutic window and potential off-target effects.
Q & A
Q. How can researchers enhance the reproducibility of this compound studies across labs?
- Methodological Answer :
- Protocol Sharing : Publish step-by-step protocols on platforms like protocols.io .
- Reference Standards : Use commercially available controls (e.g., FCCP for mitochondrial assays).
- Inter-Lab Collaborations : Conduct round-robin studies to validate key findings.
- Cite prior methods explicitly, including modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
